2-Bromo-4-propan-2-ylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the solvent-free Friedlander quinoline synthesis using poly(phosphoric acid) as an assisting agent. Researchers have developed an enhanced method for its preparation. The protocol includes the condensation of easily accessible 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration. This approach has proven effective and prominent for synthesizing quinolines .
Molecular Structure Analysis
The crystal structure of 2-Bromo-4-propan-2-ylquinoline has been analyzed using FT-IR. Additionally, the chemical shifts of its 1H- and 13C NMR spectra have been measured and calculated using various basis sets in the gas phase. The optimized geometry of the quinoline derivative has been compared with experimental X-ray diffraction values. Density functional theory calculations have explored various aspects of the compound’s properties, including noncovalent interactions, Hirshfeld surface analysis, nonlinear optical properties, thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals .
Scientific Research Applications
Photoremovable Protecting Groups
2-Bromo-4-propan-2-ylquinoline and its derivatives have been studied for their potential as photoremovable protecting groups. Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline (BHQ) in this capacity, highlighting its efficient photolysis under both one-photon and two-photon excitation. This property makes BHQ a promising candidate for regulating biological effectors in cell and tissue culture with light, particularly in two-photon excitation scenarios (Zhu, Pavlos, Toscano, & Dore, 2006).
Synthesis of Bromoquinolines
He et al. (2016) demonstrated the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate. This work contributes to the understanding of bromoquinoline synthesis and its potential applications in organic chemistry (He, Shi, Cheng, Man, & Yang, 2016).
Anticancer Research
An isoquinoline derivative was identified as a potential anticancer agent by Yang et al. (2015). This research highlights the role of isoquinoline derivatives, similar in structure to this compound, in developing new anticancer treatments. The study also focused on targeted delivery mechanisms using transferrin-conjugated liposomes, pointing to the versatility of these compounds in therapeutic contexts (Yang, Yang, Chai, Yang, & Lee, 2015).
Advanced Organic Synthesis
The role of this compound in advanced organic synthesis processes is underscored by Zhou et al. (2009), who developed a tandem four-component reaction involving 2-bromobenzaldehyde to synthesize 1,2-dihydroisoquinolin-1-ylphosphonate. This approach demonstrates the compound's utility in complex chemical reactions (Zhou, Jin, Ye, He, & Wu, 2009).
Mechanism of Action
Quinoline derivatives have been found to exhibit anticancer activities through various mechanisms, such as the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting DNA cleavage activity .
In terms of pharmacokinetics, quinolones and fluoroquinolones, which are related to quinolines, are known to have good tissue penetration and broad-spectrum activity. Their elimination primarily happens via catabolism to peptides and amino acids .
Environmental factors can influence the action of these compounds. For example, the catalyst-water Coulomb interaction has been identified as an important factor affecting reaction kinetics in certain chemical processes .
properties
IUPAC Name |
2-bromo-4-propan-2-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-7-12(13)14-11-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZZTXBIKUIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2169633-62-7 |
Source
|
Record name | 2-bromo-4-(propan-2-yl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.